molecular formula C12H8F3NO2S B1305240 2-{2-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid CAS No. 886361-94-0

2-{2-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid

Cat. No. B1305240
M. Wt: 287.26 g/mol
InChI Key: WYVJANJHKTZGQY-UHFFFAOYSA-N
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Description

The compound "2-{2-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid" is a derivative of thiazole, which is a heterocyclic compound that contains both sulfur and nitrogen within the ring structure. Thiazole derivatives are known for their diverse biological activities and are often explored for their potential as pharmaceutical agents. The trifluoromethyl group attached to the phenyl ring could potentially enhance the compound's biological activity due to its electron-withdrawing properties, which can affect the molecule's reactivity and interaction with biological targets.

Synthesis Analysis

The synthesis of thiazole derivatives can be achieved through various methods, including cyclization reactions. For instance, the synthesis of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid involves cyclization of the carboxylic acid group with thiosemicarbazide in the presence of phosphoryl chloride (POCl3) or polyphosphoric acid (PPA) . Although the specific synthesis of "2-{2-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid" is not detailed in the provided papers, similar synthetic strategies could be employed, with appropriate modifications to incorporate the trifluoromethylphenyl group.

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be elucidated using various spectroscopic techniques. For example, the structures of some thiazole derivatives have been confirmed by IR, 1H NMR, and mass analysis . Additionally, X-ray crystallography can provide detailed information about the stereochemical structure of such compounds . The presence of polymorphs in thiazole derivatives, as seen in the case of {4-(4-chloro-3-fluorophenyl)-2-[4-(methyloxy)phenyl]-1,3-thiazol-5-yl} acetic acid, indicates that the compound can exist in different solid forms, which can have implications for its physical properties and stability .

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, including tautomerism, as seen in the study of 2-(5-mercapto-1,3,4-thiadiazol-2-ylthio)acetic acid, where the thione-thiol tautomerism was investigated . The reactivity of thiazole derivatives can also be influenced by the presence of substituents, such as the trifluoromethyl group, which can affect the electron density and thus the reactivity of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and stability, can be influenced by their molecular structure and the presence of different functional groups. For example, the study of enantiotropically-related polymorphs of a thiazole derivative revealed a thermodynamic transition temperature, indicating that the physical properties can change with temperature . The chemical properties, such as acidity constants, can be determined experimentally and theoretically, providing insights into the compound's behavior in different environments .

Scientific Research Applications

Chemical Reactivity and Synthesis

  • Electrophilic Aromatic Reactivity : The study of the rates of gas-phase elimination of acetic acid from 1-arylethyl acetates, including thiazole derivatives, provides insights into the chemical reactivity of thiazole, highlighting its high polarizability and susceptibility to resonance stabilization in transition states (August, Davis, & Taylor, 1986).

Anticancer Potential

  • Anticancer Compound Synthesis : A study on the synthesis of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, starting from 2-(4-methylphenyl)acetic acid and other components, showed moderate to excellent anticancer activity in various cancer cell lines (Ravinaik et al., 2021).

Photodegradation Analysis

  • Photo-degradation Studies : An examination of the photo-degradation behavior of a pharmaceutical compound, including {4-(4-chloro-3-fluorophenyl)-2-[4-(methyloxy)phenyl]-1,3-thiazol-5-yl} acetic acid, reveals insights into degradation products and their structures upon photo-irradiation, suggesting specific reactions with singlet oxygen (Wu, Hong, & Vogt, 2007).

Superoxide Scavenging and Anti-inflammatory Potential

  • Superoxide Scavenging Activity : Research on 5-aryl-2H-tetrazoles and related compounds, including thiazole derivatives, highlights their effectiveness as in vitro scavengers of superoxide, although they were not effective as in vivo anti-inflammatory agents (Maxwell, Wasdahl, Wolfson, & Stenberg, 1984).

Antimicrobial Activity

  • Antimicrobial Potential : A study on rhodanine-3-acetic acid derivatives, a class that includes thiazole compounds, revealed substantial antimicrobial activity against a range of bacteria and fungi, with certain derivatives showing high activity against specific strains (Krátký, Vinšová, & Stolaříková, 2017).

Complex Synthesis Involving Thiazole

  • Complex Compound Synthesis : Research into the synthesis of complex thiazole-containing compounds, including those with 1,3,4 Oxadiazole and Indole moieties, demonstrates the versatility of thiazole in forming bioactive compounds with potential antimicrobial properties (Muralikrishna et al., 2014).

Safety And Hazards

The safety and hazards of “2-{2-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid” are not known. However, compounds with trifluoromethyl groups can be hazardous and may cause skin irritation, serious eye irritation, and respiratory irritation5.


Future Directions

The future directions for “2-{2-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid” are not explicitly known. However, compounds with trifluoromethyl groups are often used in the development of new drugs, suggesting potential applications in pharmaceutical research2.


Please note that this information is based on the available data and may not be fully accurate or complete. For more detailed information, please refer to scientific literature or consult a chemical expert.


properties

IUPAC Name

2-[2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO2S/c13-12(14,15)8-3-1-2-7(4-8)11-16-9(6-19-11)5-10(17)18/h1-4,6H,5H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYVJANJHKTZGQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NC(=CS2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70388746
Record name 2-{2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70388746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{2-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid

CAS RN

886361-94-0
Record name 2-{2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70388746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Kutsarova, TW Schultz, A Chapkanov… - Computational …, 2021 - Elsevier
As modules in the QSAR Toolbox become automated, operator control is diminished. Therefore, it becomes more crucial that evidence be provided that reveals the software meets the …
Number of citations: 4 www.sciencedirect.com

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